Cas no 2246477-65-4 (3-(oxane-2-amido)phenylboronic acid)

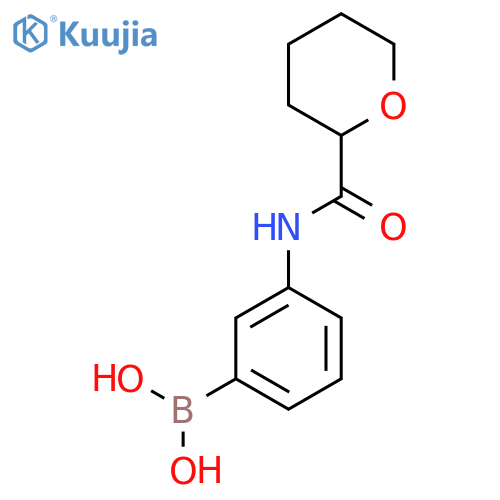

2246477-65-4 structure

商品名:3-(oxane-2-amido)phenylboronic acid

3-(oxane-2-amido)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- Z2467691964

- [3-(oxane-2-amido)phenyl]boronic acid

- 2246477-65-4

- EN300-26582843

- 3-(oxane-2-amido)phenylboronic acid

-

- インチ: 1S/C12H16BNO4/c15-12(11-6-1-2-7-18-11)14-10-5-3-4-9(8-10)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15)

- InChIKey: YCULQLCSFCCNTD-UHFFFAOYSA-N

- ほほえんだ: O1CCCCC1C(NC1C=CC=C(B(O)O)C=1)=O

計算された属性

- せいみつぶんしりょう: 249.1172382g/mol

- どういたいしつりょう: 249.1172382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.8Ų

3-(oxane-2-amido)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26582843-0.1g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 95.0% | 0.1g |

$615.0 | 2025-03-20 | |

| Enamine | EN300-26582843-1g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 90% | 1g |

$699.0 | 2023-09-13 | |

| Enamine | EN300-26582843-0.05g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 95.0% | 0.05g |

$587.0 | 2025-03-20 | |

| Enamine | EN300-26582843-0.25g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 95.0% | 0.25g |

$642.0 | 2025-03-20 | |

| Enamine | EN300-26582843-0.5g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 95.0% | 0.5g |

$671.0 | 2025-03-20 | |

| Enamine | EN300-26582843-10g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 90% | 10g |

$3007.0 | 2023-09-13 | |

| Enamine | EN300-26582843-5g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 90% | 5g |

$2028.0 | 2023-09-13 | |

| Enamine | EN300-26582843-2.5g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 95.0% | 2.5g |

$1370.0 | 2025-03-20 | |

| Enamine | EN300-26582843-1.0g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 95.0% | 1.0g |

$699.0 | 2025-03-20 | |

| Enamine | EN300-26582843-5.0g |

[3-(oxane-2-amido)phenyl]boronic acid |

2246477-65-4 | 95.0% | 5.0g |

$2028.0 | 2025-03-20 |

3-(oxane-2-amido)phenylboronic acid 関連文献

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2246477-65-4 (3-(oxane-2-amido)phenylboronic acid) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量